MFCD02361366
Description
Compounds under the MFCD series often exhibit unique coordination properties due to hybrid ligands (e.g., phosphine-alkene systems), which enable diverse transition metal interactions .
Properties
IUPAC Name |
ethyl 5-[(E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-6-28-21(25)18-12(2)19(23-13(18)3)20(24)15(11-22)9-14-7-8-16(26-4)17(10-14)27-5/h7-10,23H,6H2,1-5H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWQDSXTYTZJEL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02361366 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include multi-step organic synthesis involving intermediate compounds and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the synthesis is carried out under controlled conditions. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD02361366 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of this compound.
Scientific Research Applications
MFCD02361366 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies on its synthesis, reactions, and applications will continue to expand our understanding and utilization of this compound.
Comparison with Similar Compounds
Compound 1: MFCD02258901 (CAS 56469-02-4)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Properties: Boiling Point: ~300°C (estimated) Hydrogen Bond Acceptors: 3 Topological Polar Surface Area (TPSA): 46.53 Ų Synthetic Methods: Alkylation of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone .
- Applications : Used as a precursor for bioactive heterocycles in drug discovery.
Compound 2: MFCD13195646 (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties: Log P (octanol-water): 2.15 (XLOGP3) GI Absorption: High Blood-Brain Barrier (BBB) Permeability: Yes Synthetic Methods: Palladium-catalyzed cross-coupling reactions .
- Applications : Boronic acid derivatives for Suzuki-Miyaura coupling in organic synthesis.
Functional Analogs
Compound 3: Hybrid Phosphine-Alkene Ligands (e.g., Ligand 32 from )
- Key Features :
- Multidentate coordination modes for transition metals (e.g., Fe, Pd).
- Enhanced catalytic activity in C–C bond-forming reactions.
- Contrast with MFCD02361366 : While this compound may share ligand-based reactivity, its exact metal-binding behavior remains uncharacterized compared to well-studied systems like Ligand 32 .
Data Tables
Table 1: Physicochemical Properties Comparison
Table 2: Reactivity and Functional Metrics
| Metric | MFCD02258901 | MFCD13195646 |
|---|---|---|
| Hydrogen Bond Donors | 1 | 0 |
| Rotatable Bonds | 1 | 2 |
| PAINS Alerts | 0 | 1 (Brenk Alert) |
| Bioavailability Score | 0.55 | 0.55 |
Key Research Findings
Synthetic Accessibility : MFCD02258901 is synthesized via straightforward alkylation, whereas MFCD13195646 requires palladium-catalyzed cross-coupling, reflecting higher complexity and cost .
Pharmacological Potential: MFCD02258901’s high TPSA and moderate Log P suggest suitability for central nervous system (CNS) drug candidates, whereas MFCD13195646’s BBB permeability supports neuroactive compound development .
Catalytic Utility : Hybrid ligands (e.g., Ligand 32) outperform MFCD analogs in enantioselective catalysis, emphasizing the need for tailored ligand design in this compound optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
